molecular formula C42H58O3 B1257699 2-Oxospirilloxanthin

2-Oxospirilloxanthin

Cat. No.: B1257699
M. Wt: 610.9 g/mol
InChI Key: AUIMFBMJZYMMRO-MRLRKSOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxospirilloxanthin is a carotenoid derivative characterized by a unique ketone group at the C2 position of its polyene backbone. This structural modification distinguishes it from its parent compound, spirilloxanthin, and other carotenoids. Carotenoids like 2-oxospirilloxanthin play critical roles in photoprotection, light harvesting, and antioxidant activities in photosynthetic organisms . Its synthesis typically involves oxidative modifications of spirilloxanthin, with enzymatic pathways catalyzing the introduction of the ketone group. While detailed biosynthesis mechanisms remain understudied, comparative analyses with analogous compounds provide insights into its functional and structural uniqueness .

Properties

Molecular Formula

C42H58O3

Molecular Weight

610.9 g/mol

IUPAC Name

(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E)-2,31-dimethoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-4,6,8,10,12,14,16,18,20,22,24,26,28-tridecaen-3-one

InChI

InChI=1S/C42H58O3/c1-34(22-15-24-36(3)26-17-28-38(5)30-19-33-41(7,8)44-11)20-13-14-21-35(2)23-16-25-37(4)27-18-29-39(6)31-32-40(43)42(9,10)45-12/h13-32H,33H2,1-12H3/b14-13+,22-15+,23-16+,26-17+,27-18+,30-19+,32-31+,34-20+,35-21+,36-24+,37-25+,38-28+,39-29+

InChI Key

AUIMFBMJZYMMRO-MRLRKSOKSA-N

Isomeric SMILES

C/C(=C\C=C\C(=C\C=C\C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=C\C=C(/C)\C=C\C(=O)C(C)(C)OC)\C)\C)/C=C/CC(C)(C)OC

Canonical SMILES

CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(=O)C(C)(C)OC)C)C)C=CCC(C)(C)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Carotenoids

Table 1: Comparative Analysis of 2-Oxospirilloxanthin and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Role Source Organisms
2-Oxospirilloxanthin C₄₀H₅₄O₂ 566.86 Ketone, Conjugated double bonds Photoprotection, Antioxidant Purple photosynthetic bacteria
Spirilloxanthin C₄₀H₅₆O 552.88 Hydroxyl, Conjugated double bonds Light harvesting, Membrane stabilization Rhodospirillaceae family
Canthaxanthin C₄₀H₅₂O₂ 564.84 Ketone, Conjugated double bonds Antioxidant, Pigmentation Microalgae, Crustaceans
Astaxanthin C₄₀H₅₂O₄ 596.84 Hydroxyl, Ketone, Conjugated bonds Anti-inflammatory, UV protection Haematococcus pluvialis

Key Findings:

Unlike astaxanthin, which has dual hydroxyl and ketone groups, 2-oxospirilloxanthin lacks hydroxyl moieties, reducing its solubility in aqueous environments .

Spectroscopic Properties :

  • UV-Vis spectra of 2-oxospirilloxanthin show a redshift (λₘₐₓ ≈ 490 nm) compared to spirilloxanthin (λₘₐₓ ≈ 470 nm), indicating extended conjugation due to the ketone group .
  • IR spectroscopy confirms the presence of a ketone carbonyl stretch at 1700–1750 cm⁻¹, absent in spirilloxanthin .

In contrast, astaxanthin demonstrates broader therapeutic applications, including neuroprotection and cardiovascular benefits, owing to its hydroxyl groups and higher oxidative stability .

Key Observations:

  • Enzymatic vs. Chemical Synthesis : 2-Oxospirilloxanthin’s enzymatic synthesis offers higher stereochemical precision but lower yield compared to canthaxanthin’s chemical synthesis .
  • Stability : The ketone group in 2-oxospirilloxanthin reduces its photostability relative to spirilloxanthin, necessitating storage in dark, anaerobic conditions .

Industrial and Pharmacological Relevance

  • 2-Oxospirilloxanthin: Limited commercial use due to low natural abundance and complex extraction protocols.
  • Astaxanthin : Widely used in nutraceuticals (e.g., sports supplements) and cosmetics, with a market value exceeding $600 million annually .
  • Canthaxanthin : Employed as a food colorant (E161g) but restricted in some regions due to retinal toxicity at high doses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Oxospirilloxanthin
Reactant of Route 2
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2-Oxospirilloxanthin

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